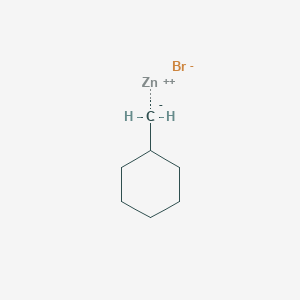

Cyclohexylmethylzinc bromide

Description

Historical Trajectory and Evolution of Organozinc Chemistry

The field of organozinc chemistry dates back to 1848, when Sir Edward Frankland, during his work on the isolation of organic radicals, synthesized the first organozinc compound, diethylzinc. wikipedia.orgoup.com This discovery marked the dawn of organometallic chemistry. wikipedia.org Frankland prepared this highly reactive, pyrophoric liquid by heating ethyl iodide with zinc metal. wikipedia.orgsciencemadness.org This early work laid the groundwork for the theory of valence.

The synthetic utility of organozinc reagents began to be realized in the latter half of the 19th century. A significant milestone was the development of the Reformatsky reaction in 1887 by Sergey Nikolaevich Reformatsky. byjus.com This reaction involves the condensation of α-halo esters with aldehydes or ketones in the presence of metallic zinc to form β-hydroxy-esters, showcasing the unique ability of organozinc reagents to be generated in situ and react chemoselectively. byjus.comorganicreactions.org

Another cornerstone of organozinc chemistry was established in 1958 with the Simmons-Smith reaction . Howard E. Simmons and Ronald D. Smith discovered that a reagent formed from diiodomethane (B129776) and a zinc-copper couple could stereospecifically convert alkenes into cyclopropanes. This method provided a powerful and reliable tool for the synthesis of three-membered rings.

The true renaissance of organozinc chemistry, however, began in the 1970s with the advent of transition metal-catalyzed cross-coupling reactions. In 1977, Ei-ichi Negishi reported that organozinc compounds could be coupled with various organic halides in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction, now known as the Negishi coupling , proved to be exceptionally versatile and tolerant of a wide range of functional groups, earning Negishi a share of the 2010 Nobel Prize in Chemistry. numberanalytics.com The development of methods to prepare highly functionalized organozinc reagents, such as using activated "Rieke zinc," further expanded the scope and utility of these compounds in complex molecule synthesis. wikipedia.org

A summary of key historical developments is presented below:

| Year | Discovery/Development | Key Contributor(s) | Significance |

| 1848 | Synthesis of diethylzinc | Edward Frankland | First organozinc compound; birth of organometallic chemistry. wikipedia.org |

| 1887 | Reformatsky reaction | Sergey Reformatsky | Synthesis of β-hydroxy-esters using α-halo esters and carbonyls with zinc. byjus.com |

| 1958 | Simmons-Smith reaction | H. E. Simmons & R. D. Smith | Stereospecific cyclopropanation of alkenes. |

| 1977 | Negishi coupling | Ei-ichi Negishi | Pd- or Ni-catalyzed cross-coupling of organozinc reagents with organic halides. organic-chemistry.org |

Strategic Importance of Cyclohexylmethylzinc Bromide as a Tailored Organozinc Reagent

This compound is a specific organozinc halide that serves as a valuable reagent for introducing the cyclohexylmethyl group, a bulky, non-planar, sp³-hybridized fragment, into organic molecules. Its strategic importance lies in its utility in cross-coupling reactions where other nucleophiles might fail or lead to undesired side reactions.

This reagent is typically prepared by the direct insertion of activated zinc into (bromomethyl)cyclohexane. chemicalbook.com It is often supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF). fishersci.comsigmaaldrich.com

The primary application of this compound is in Negishi cross-coupling reactions . core.ac.uk It is particularly useful for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. The bulky nature of the cyclohexylmethyl group can be advantageous in certain synthetic contexts. For instance, in palladium-catalyzed couplings, the use of bulky alkylzinc reagents in conjunction with sterically demanding ligands can help suppress side reactions such as β-hydride elimination, which is a common issue with primary and secondary alkylmetallic reagents. mdpi.com

Research has demonstrated the successful use of this compound in various transformations:

It has been employed in the palladium-catalyzed hydroalkylation of styrenes, showcasing its competence as a coupling partner in oxidative cross-coupling type reactions. nih.gov

It serves as a key nucleophile in the synthesis of complex pharmaceutical intermediates. For example, it has been used in copper(I)-mediated and palladium-catalyzed couplings with acid chlorides and aryl halides to construct substituted ketone and biaryl frameworks. google.comub.edu

It has been used in nickel-catalyzed Negishi couplings with unactivated alkyl bromides and iodides, demonstrating its utility in forming challenging alkyl-alkyl bonds. core.ac.uk

The strategic selection of this compound allows chemists to introduce a sterically hindered, non-aromatic carbocyclic motif, which is a common structural element in many biologically active compounds and materials. Its reliable performance in sophisticated cross-coupling reactions underscores its role as a tailored reagent for advanced organic synthesis. chinesechemsoc.orgnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H13BrZn |

|---|---|

Molecular Weight |

242.5 g/mol |

IUPAC Name |

zinc;methanidylcyclohexane;bromide |

InChI |

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |

InChI Key |

SJCALMUTSZRVSS-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1CCCCC1.[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexylmethylzinc Bromide

Direct Oxidative Addition of Zinc Metal to Cyclohexylmethyl Bromide Precursors

The most direct route to cyclohexylmethylzinc bromide involves the oxidative addition of elemental zinc to cyclohexylmethyl bromide. nih.gov This process, however, is often sluggish with commercially available zinc dust due to a passivating oxide layer on the metal's surface. nih.gov Consequently, activation of the zinc is crucial for achieving efficient and reproducible synthesis. wikipedia.orgnih.gov

A highly effective method for overcoming the low reactivity of standard zinc powder is the use of "Rieke zinc". wikipedia.org This activated form of zinc is prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), using a potent reducing agent like lithium or potassium metal. nih.gov The resulting finely divided, highly reactive zinc metal readily undergoes oxidative addition with organic halides, including primary alkyl bromides like cyclohexylmethyl bromide, under mild conditions. riekemetals.comunl.edu

Table 1: General Reaction Conditions for Oxidative Addition using Rieke Zinc

| Parameter | Condition | Rationale |

|---|---|---|

| Zinc Species | Rieke Zinc | High surface area and reactivity for efficient oxidative addition. wikipedia.orgnih.gov |

| Precursor | Cyclohexylmethyl bromide | Primary alkyl bromide, suitable for direct insertion. riekemetals.comriekemetals.com |

| Stoichiometry | 1.05-1.20 equiv. Rieke Zinc | A slight excess of zinc ensures complete conversion of the halide. riekemetals.comriekemetals.com |

| Solvent | Tetrahydrofuran (B95107) (THF) | Common solvent for organometallic reactions, effectively solvates the reagents. riekemetals.comriekemetals.com |

| Temperature | Room Temperature or Reflux | Reaction proceeds at room temperature, but heating can reduce reaction time. riekemetals.comriekemetals.com |

| Atmosphere | Inert (Argon or Nitrogen) | Organozinc reagents are sensitive to air and moisture. riekemetals.comriekemetals.com |

Beyond the use of Rieke zinc, other methods exist to activate commercial zinc dust for the synthesis of this compound. A widely adopted protocol involves treating the zinc powder with activators in the reaction medium. organic-chemistry.org Key parameters for optimizing this direct synthesis include the choice of activator, solvent, and temperature.

One of the most significant breakthroughs in this area was the discovery by Knochel that lithium chloride (LiCl) is a powerful activating agent. nih.govorganic-chemistry.org In the presence of LiCl in tetrahydrofuran (THF), the direct insertion of zinc into alkyl bromides proceeds efficiently at moderate temperatures (25–50°C). organic-chemistry.org The proposed mechanism for this activation involves the formation of a soluble organozinc-LiCl adduct, which is removed from the metal surface, exposing fresh zinc for continued reaction. wikipedia.orgorganic-chemistry.org Other activators like 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) can also be employed to clean the zinc surface by removing the oxide layer. wikipedia.orgnih.gov

For primary alkyl bromides such as cyclohexylmethyl bromide, reaction times with Rieke zinc are typically around 3-4 hours at room temperature but can be significantly shortened by refluxing the mixture. riekemetals.comriekemetals.com The successful preparation requires maintaining an inert atmosphere, as organozinc compounds are air-sensitive. riekemetals.com

Transmetallation Routes for this compound Formation

An alternative to direct oxidative addition is the transmetallation approach. This two-step process involves first preparing a more reactive organometallic compound—typically a Grignard or organolithium reagent—which then reacts with a zinc halide salt (e.g., ZnBr₂ or ZnCl₂) to yield the desired organozinc species. uni-muenchen.de This method is particularly useful as it leverages the well-established procedures for creating organolithium and organomagnesium compounds.

This compound can be readily prepared by reacting the corresponding Grignard reagent, cyclohexylmethylmagnesium bromide, with a zinc halide. Grignard reagents are generally more reactive than organozinc halides. wikipedia.org The transmetallation occurs by exchanging the magnesium metal for zinc, a process that moderates the reactivity of the organometallic compound while retaining its nucleophilic character. This exchange allows for the preparation of organozinc reagents that are more tolerant of sensitive functional groups. uni-muenchen.de

Similarly, transmetallation from an organolithium precursor is a common and effective strategy. wikipedia.org Cyclohexylmethyl lithium, formed from cyclohexylmethyl bromide and lithium metal or via lithium-halogen exchange, can be treated with a zinc salt to generate this compound. wikipedia.org Organolithium reagents are highly reactive and basic; converting them to the corresponding organozinc compound results in a more stable reagent that can be used at higher temperatures and in the presence of a wider variety of functional groups. uni-muenchen.de

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Precursors | Key Features |

|---|---|---|

| Direct Oxidative Addition | Cyclohexylmethyl bromide, Activated Zinc (e.g., Rieke Zinc) | Direct, one-step process; requires activated zinc for good efficiency. nih.govriekemetals.com |

| Transmetallation (Grignard) | Cyclohexylmethylmagnesium bromide, Zinc Halide (ZnBr₂) | Two-step process; moderates the high reactivity of the Grignard reagent. wikipedia.org |

| Transmetallation (Organolithium) | Cyclohexylmethyl lithium, Zinc Halide (ZnBr₂) | Two-step process; produces a more stable reagent from a highly reactive precursor. uni-muenchen.dewikipedia.org |

Influence of Solvent Systems and Additives on Synthesis Efficacy

The choice of solvent and the use of specific additives are critical factors that profoundly impact the efficiency, rate, and success of this compound synthesis.

The most commonly employed solvent for these reactions is tetrahydrofuran (THF). organic-chemistry.org Its ability to solvate the organometallic species is crucial for the reaction's progress. Before the widespread adoption of salt additives, more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) were necessary to achieve efficient synthesis from organohalides and zinc. nih.gov

Additives play a pivotal role, particularly in the direct oxidative addition method. As previously mentioned, lithium chloride (LiCl) is a highly effective additive. Its function is to accelerate the rate of organozinc formation by facilitating the solubilization of the surface-bound organozinc intermediates, thereby preventing the metal surface from becoming passivated. nih.gov This effect is so pronounced that the combination of commercial zinc dust, LiCl, and THF now represents a simple, high-yielding, and practical method for preparing a wide range of functionalized organozinc reagents. organic-chemistry.org Other additives, such as trimethylsilyl chloride (TMSCl), function primarily by removing the passivating oxide layer from the zinc metal, exposing a fresh, reactive surface. nih.gov The oxidative addition of zinc to organic bromides is known to be sensitive to the electronic and steric nature of the substrate, a relationship that can be studied through linear free-energy relationships. unl.edu

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| This compound | C₇H₁₃BrZn | Target Product |

| Cyclohexylmethyl bromide | C₇H₁₃Br | Precursor |

| Zinc | Zn | Reagent |

| Rieke Zinc | Zn* | Activated Reagent |

| Zinc chloride | ZnCl₂ | Precursor for Rieke Zinc |

| Lithium | Li | Reducing Agent |

| Potassium | K | Reducing Agent |

| Lithium chloride | LiCl | Additive/Activator |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| Cyclohexylmethylmagnesium bromide | C₇H₁₃BrMg | Grignard Reagent Intermediate |

| Cyclohexylmethyl lithium | C₇H₁₃Li | Organolithium Intermediate |

| Zinc bromide | ZnBr₂ | Reagent for Transmetallation |

| Dimethylformamide (DMF) | C₃H₇NO | Solvent |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Solvent |

| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | Additive/Activator |

Reactivity and Synthetic Applications in Organic Chemistry

Carbon-Carbon Bond Formation with Cyclohexylmethylzinc Bromide

The construction of new carbon-carbon bonds is a fundamental operation in organic chemistry, enabling the assembly of complex molecular architectures from simpler precursors. biolmolchem.com this compound is an effective reagent in this context, participating in various transition metal-catalyzed coupling reactions. organic-chemistry.orgillinois.eduresearchgate.netorganic-chemistry.org These reactions are pivotal in modern organic synthesis, offering efficient and selective methods for creating C-C bonds. biolmolchem.com

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different organic fragments with the aid of a metal catalyst, typically palladium or nickel. youtube.comnih.govyoutube.com These reactions have become indispensable tools for synthetic chemists. nih.gov this compound is a competent coupling partner in several types of these transformations, including the well-established Negishi coupling. wikipedia.org

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp³)–C(sp³), and other types of carbon-carbon bonds. wikipedia.orgnih.govorganic-chemistry.orgmit.edu this compound, as an organozinc reagent, is frequently employed in Negishi coupling protocols to introduce the cyclohexylmethyl moiety. nih.gov

Cross-Coupling Reactions

Negishi Coupling Protocols

Coupling with Heteroaryl Iodides

This compound can be effectively coupled with heteroaryl iodides via Negishi coupling. researchgate.net This reaction is a powerful method for the synthesis of alkyl-substituted heterocyclic compounds, which are common motifs in pharmaceuticals and other biologically active molecules. The reaction typically proceeds in the presence of a palladium catalyst. For instance, in the synthesis of novel inhibitors for Wip1 phosphatase, this compound was coupled with a substituted iodinated aniline derivative. nih.gov This key step enabled the introduction of the crucial cyclohexyl group onto the aromatic core of the inhibitor. nih.gov

Table 1: Negishi Coupling of this compound with a Heteroaryl Iodide

| Entry | Heteroaryl Iodide | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| 1 | Substituted Iodoaniline | Pd₂(dba)₃ / SPhos | THF | RT, 15 min then reflux overnight | Methyl-cyclohexyl aniline derivative | Not explicitly stated | nih.gov |

Cross-Coupling with Unactivated Alkyl Halides

A significant advancement in cross-coupling chemistry has been the development of methods for the coupling of unactivated alkyl halides, which are typically less reactive than their aryl or vinyl counterparts. mit.educore.ac.uk Palladium-based catalysts have been developed that are effective for the Negishi coupling of primary alkyl electrophiles. mit.edu These protocols can be applied to a broad spectrum of electrophiles, including chlorides, bromides, and iodides, and are tolerant of various functional groups. mit.educore.ac.uk While specific examples directly using this compound with unactivated alkyl halides are not detailed in the provided context, the general applicability of these methods suggests its potential as a coupling partner in such reactions. mit.educore.ac.uk Nickel-catalyzed systems have also shown promise for the coupling of unactivated secondary alkyl halides. core.ac.uknih.govnih.gov

Strategic Deployment in Complex Molecule Synthesis (e.g., Wip1 Inhibitors)

The strategic application of the Negishi coupling involving this compound is exemplified in the synthesis of Wip1 phosphatase inhibitors. nih.gov Wip1 is a protein phosphatase implicated in the negative regulation of the p53 tumor suppressor pathway and is a potential target for cancer therapy. oncotarget.comnih.gov In the development of new Wip1 inhibitors, a key synthetic step involved the Negishi coupling of this compound with an iodinated aniline derivative. nih.gov This reaction served to install a hydrophobic cycloalkyl group, a feature identified as crucial for the inhibitory activity of previous compounds. nih.gov The synthesis of the target compounds was achieved in a straightforward manner, with the Negishi coupling being the initial and critical step. nih.gov

Table 2: Application of this compound in the Synthesis of a Wip1 Inhibitor Precursor

| Reactant 1 | Reactant 2 | Catalyst System | Reaction | Application | Reference |

| This compound | Substituted Iodoaniline | Pd₂(dba)₃ / SPhos | Negishi Coupling | Synthesis of a key intermediate for Wip1 inhibitors | nih.gov |

Palladium catalysts are widely used in carbon-carbon bond-forming reactions due to their efficiency and functional group tolerance. core.ac.ukmdpi.comlibretexts.orgunc.educhemistry.coachorganic-chemistry.org The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov The Negishi coupling, as discussed above, is a prime example of a palladium-catalyzed process where this compound can be a key reactant. nih.govorganic-chemistry.orgmit.edunih.gov The development of new ligands for palladium has been instrumental in expanding the scope of these reactions, including the coupling of challenging substrates like unactivated alkyl halides. organic-chemistry.orgmit.educore.ac.uk

Copper-Mediated Cross-Coupling Processes

Copper-mediated cross-coupling reactions represent a powerful and cost-effective strategy for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com While palladium catalysis is common, copper-based systems offer unique reactivity profiles. tcichemicals.com In the context of organozinc reagents, copper catalysts facilitate the coupling of alkylzinc species with various electrophiles.

The cross-coupling of organozinc reagents with 1-haloalkynes, for instance, can be catalyzed by copper salts like copper(I) cyanide (CuCN) to produce internal alkynes. nih.gov This transformation involves the transmetalation of the organozinc compound to a more reactive organocopper intermediate, which then undergoes coupling with the electrophile. Alkylzinc reagents such as this compound are suitable nucleophiles for these processes, enabling the introduction of the cyclohexylmethyl moiety onto an alkyne framework. The efficiency and success of these reactions can be enhanced by the choice of solvents, ligands, and additives, which stabilize the copper catalyst and accelerate the reaction rate. tcichemicals.comnih.gov

Table 1: Overview of Copper-Catalyzed Cross-Coupling

| Reaction Type | Catalyst | Nucleophile | Electrophile | Product Type |

|---|---|---|---|---|

| Alkyne Coupling | Cu(I) salts (e.g., CuCN) | Organozinc Reagent | 1-Haloalkyne | Internal Alkyne |

Hydroalkylation Reactions

Hydroalkylation involves the formal addition of a C-H bond of one molecule across the double bond of another. This process is a highly efficient method for constructing C(sp³)–C(sp³) bonds.

A notable application of this compound is in the palladium-catalyzed hydroalkylation of styrenes. nih.govnih.gov This process provides an unconventional route for the formation of C(sp³)–C(sp³) bonds under oxidative conditions. nih.govnih.gov The reaction mechanism is proposed to involve an initial transmetalation of the alkylzinc reagent to the palladium center, followed by the formation of a palladium-hydride (Pd-H) species, which is subsequently trapped by the styrene. nih.govnih.gov An interesting feature of this transformation is that the alkene is formally reduced even under oxidative conditions. nih.gov

The reaction conditions are optimized to achieve high yields. For example, the use of a halide-free organozinc reagent, prepared using Rieke zinc or specific methods developed by Fu, was found to significantly improve the reaction yield to over 97%. nih.gov

The palladium-catalyzed hydroalkylation of styrenes with organozinc reagents is a powerful tool for the direct construction of saturated carbon skeletons. nih.gov This method demonstrates broad scope and functional group tolerance. Both electron-rich and electron-poor substituents on the styrene are well-tolerated, generally leading to high yields. nih.gov

Crucially, the reaction is not limited to simple alkylzinc reagents. This compound, which contains substitution at the β-position, proved to be a competent coupling partner in this reaction. nih.gov This demonstrates the utility of the method for creating sterically encumbered C(sp³)–C(sp³) linkages, including the formation of quaternary carbon centers. nih.gov

Table 2: Selected Examples of Palladium-Catalyzed Hydroalkylation of Styrenes with Organozinc Reagents nih.gov

| Styrene Derivative | Organozinc Reagent | Yield (%) |

|---|---|---|

| 4-Methylstyrene | n-Butylzinc bromide | 98 |

| 4-Methoxystyrene | n-Butylzinc bromide | 96 |

| 4-Chlorostyrene | n-Butylzinc bromide | 93 |

| Styrene | This compound | 85 |

Nucleophilic Addition Reactions

Organozinc halides like this compound are effective nucleophiles that can add to polarized π-bonds, most notably the carbon-oxygen double bond of carbonyl compounds.

The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl compound (such as an aldehyde or ketone), and a metal are reacted together in a single step. wikipedia.org A key distinction from the similar Grignard reaction is that the organometallic species in the Barbier reaction is generated in situ. wikipedia.org

Metals such as zinc, indium, or tin are commonly used. wikipedia.org In a typical procedure involving zinc, the metal mediates the reaction between an alkyl bromide and a carbonyl compound to form a primary, secondary, or tertiary alcohol. wikipedia.orgnih.gov For example, cyclohexylmethyl bromide can be reacted with an aldehyde or ketone in the presence of zinc powder. The zinc oxidatively inserts into the carbon-bromine bond to form this compound in situ, which then immediately adds to the carbonyl group. nih.gov Because the organozinc reagent is generated in the presence of the electrophile, this one-pot procedure avoids the separate preparation and isolation of the organometallic compound. byjus.com

The Reformatsky reaction is a classic organic reaction that utilizes zinc to condense aldehydes or ketones with α-halo esters, yielding β-hydroxy-esters. byjus.comwikipedia.orglibretexts.org This reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org

The mechanism begins with the oxidative insertion of metallic zinc into the carbon-halogen bond of the α-halo ester. byjus.comlibretexts.org The resulting zinc enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from undergoing nucleophilic addition to another ester molecule. wikipedia.orglibretexts.org The oxygen atom of the aldehyde or ketone then coordinates to the zinc, forming a six-membered chair-like transition state. wikipedia.org A subsequent rearrangement leads to the formation of a new carbon-carbon bond. wikipedia.org An acidic workup removes the zinc to yield the final β-hydroxy-ester product. wikipedia.orglibretexts.org The Reformatsky reaction is valued for its ability to be performed with highly hindered ketones and its utility in intramolecular aldol-type reactions. byjus.com

Tandem and Cascade Reactions

Tandem reactions, also known as domino or cascade reactions, are processes involving at least two consecutive transformations where each subsequent step is triggered by the chemical functionality formed in the previous one. This approach is highly valued in organic synthesis for its efficiency, atom economy, and ability to construct complex molecular architectures from simple precursors in a single operation.

The use of organozinc reagents in tandem reactions is particularly advantageous due to their excellent compatibility with a wide array of functional groups and their synergy with transition metal catalysis. A general strategy for tandem reactions involving organozinc reagents begins with a nucleophilic addition to a π-system, such as an α,β-unsaturated carbonyl compound or a carbon-carbon multiple bond. This initial step generates a new organozinc intermediate in situ, which can then be trapped by an intra- or intermolecular electrophile, often with the assistance of a transition metal catalyst.

While specific examples detailing tandem or cascade reactions involving this compound are not extensively documented in the surveyed literature, its character as a primary alkylzinc halide makes it a suitable candidate for such transformations. For instance, it could potentially be employed in tandem sequences such as conjugate addition followed by an aldol reaction or an allylation, expanding its utility beyond simple addition or cross-coupling reactions.

Stereoselective Transformations Involving this compound

The control of stereochemistry is a central theme in modern organic synthesis. Stereoselective transformations involving organozinc reagents have been extensively studied, leading to powerful methods for the asymmetric synthesis of chiral molecules.

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of this compound, this typically involves its addition to a chiral aldehyde or ketone containing a pre-existing stereocenter. The stereochemical outcome of such additions is governed by the steric and electronic properties of the substrate and reagent, and can often be predicted by established stereochemical models.

Two common models for predicting the diastereoselectivity of nucleophilic additions to α-chiral carbonyls are the Felkin-Anh and the Cram-chelation models.

Felkin-Anh Model : This model generally applies in the absence of a chelating group on the substrate. The nucleophile, in this case, the cyclohexylmethyl group, attacks the carbonyl carbon from the least hindered trajectory, anti-periplanar to the largest substituent at the α-carbon.

Cram-Chelation Model : If the α-carbon of the carbonyl compound bears a heteroatom substituent (e.g., an alkoxy or protected hydroxyl group) capable of chelating with the zinc atom of the reagent, a rigid five-membered cyclic intermediate can form. This chelation locks the conformation of the substrate, and the nucleophile preferentially attacks from the less hindered face of this complex.

While these models provide a predictive framework, specific studies detailing the diastereoselective addition of this compound to various chiral aldehydes or ketones are not prominently featured in the available literature. However, its behavior would be expected to follow these general principles, with the stereochemical preference depending on the structure of the chiral substrate and the reaction conditions. For example, additions to α-alkoxy aldehydes in the presence of a Lewis acidic zinc center would likely favor chelation-controlled products. nih.govresearchgate.netresearchgate.net

Enantioselective catalysis is a powerful strategy for synthesizing enantiomerically pure compounds. The catalytic enantioselective addition of organozinc reagents to prochiral carbonyl compounds is a well-established and valuable method for producing optically active secondary alcohols. acs.org

A key feature of diorganozinc reagents is their low intrinsic nucleophilicity, which prevents them from readily adding to aldehydes in the absence of a promoter. This characteristic allows for a strategy known as "ligand acceleration," where a chiral ligand or catalyst not only accelerates the reaction but also controls the stereochemical outcome. Chiral β-amino alcohols have proven to be exceptionally effective ligands for this purpose. In a catalytic cycle, the chiral ligand first reacts with the organozinc reagent to form a chiral zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, organizing the transition state in a way that allows the alkyl group to be transferred to only one of the two enantiotopic faces of the carbonyl, leading to a product with high enantiomeric excess (ee).

This methodology has been successfully applied to a wide range of organozinc reagents and aldehydes, although it is most developed for dialkylzinc additions. d-nb.infonih.govmdpi.com

| Aldehyde | Organozinc Reagent | Chiral Ligand/Catalyst | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | Diethylzinc | (-)-DAIB | Up to 98% |

| Benzaldehyde | Diethylzinc | (S)-Leucinol | 49% |

| Various Aromatic Aldehydes | Diethylzinc | Pinane-based Aminodiols | Up to 87% |

| Various Aldehydes | Diethylzinc | Carbohydrate-derived β-amino alcohols | Up to 96% |

Functional Group Tolerance and Compatibility in Synthetic Applications

Alkylzinc halides can be prepared and used in the presence of a wide variety of sensitive functional groups. researchgate.netresearchgate.net This compatibility stems from the lower polarity of the carbon-zinc bond, which renders the reagent less nucleophilic and less basic. Consequently, this compound is compatible with functionalities that would be readily attacked or deprotonated by Grignard reagents.

The mild conditions under which alkylzinc reagents are typically prepared and reacted further contribute to their broad compatibility. For example, the preparation of functionalized alkylzinc bromides can be achieved through methods that tolerate esters, nitriles, and even ketones. researchgate.netorganic-chemistry.org This tolerance is crucial for applications in Negishi cross-coupling reactions, where the organozinc component can be coupled with various organic halides in the presence of a palladium or nickel catalyst. acs.org

| Functional Group | Compatibility with this compound | Notes |

|---|---|---|

| Ester | Compatible | Does not typically add to the ester carbonyl. |

| Nitrile (Cyano) | Compatible | Resistant to addition by the organozinc reagent. |

| Ketone | Compatible (in cross-coupling) | While it will add to a ketone, its presence is tolerated in cross-coupling reactions at other sites. |

| Amide | Compatible | Generally unreactive towards organozinc reagents. |

| Organic Halides (Aryl-Br, -I) | Compatible | The C-Zn bond is more reactive in Pd/Ni-catalyzed cross-coupling. |

| Alkene/Alkyne | Compatible | Generally unreactive towards simple addition. |

| Ether/Acetal | Compatible | Stable under typical reaction conditions. |

Mechanistic Investigations of Reactions Involving Cyclohexylmethylzinc Bromide

Elucidation of Proposed Reaction Pathways and Intermediates

The generally accepted catalytic cycle for the Negishi cross-coupling reaction involving cyclohexylmethylzinc bromide and an aryl halide (Ar-X) is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This step forms a palladium(II) intermediate, [Ar-Pd-X]. The subsequent crucial step is transmetallation, where the cyclohexylmethyl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex, [Ar-Pd-CH₂-c-C₆H₁₁]. The final step is reductive elimination from this intermediate to yield the desired cross-coupled product, Ar-CH₂-c-C₆H₁₁, and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Understanding the Role of Transmetallation in Catalytic Cycles

Transmetallation is a pivotal step in the Negishi coupling, involving the transfer of the organic group from the organozinc reagent to the palladium complex. For this compound, this process is believed to occur through a concerted, polar transition state. The exact mechanism can be influenced by the solvent and the presence of additives. In many palladium-catalyzed cross-coupling reactions, the transmetallation step has been identified as the rate-limiting step of the catalytic cycle.

Characterization of Transient Reaction Intermediates

The direct observation and characterization of the transient intermediates in the catalytic cycle are challenging due to their low concentrations and short lifetimes. However, various advanced analytical techniques have been employed to gain insights into their structure and reactivity.

Representative Spectroscopic Data for Proposed Intermediates:

| Intermediate Type | Proposed Structure | Spectroscopic Technique | Representative Spectroscopic Signatures (Hypothetical) |

| Oxidative Addition Adduct | [Ar-Pd(L)₂-X] | ³¹P NMR | Two distinct phosphorus signals indicating coordination to the palladium center. |

| Transmetallation Intermediate | [Ar-Pd(L)₂(CH₂-c-C₆H₁₁)] | ¹H NMR | Upfield shift of the methylene (B1212753) protons adjacent to palladium. |

| ESI-MS | Detection of the molecular ion corresponding to the diorganopalladium complex. | ||

| β-Hydride Elimination Adduct | [Ar-Pd(L)₂-H] | ¹H NMR | Characteristic upfield signal for the palladium-hydride proton. |

Note: The data in this table is illustrative and based on general knowledge of similar organometallic complexes. Specific experimental data for this compound intermediates is not available in the cited literature.

Trapping experiments are a powerful tool for indirectly observing reactive intermediates. In the context of reactions with this compound, a trapping agent can be introduced to react specifically with a proposed intermediate, leading to a stable, characterizable product. For instance, the palladium-hydride intermediate formed via β-hydride elimination could be trapped by an activated alkene, resulting in a hydro-palladation product.

In some cases, it is possible to isolate and structurally characterize key intermediates, such as the oxidative addition product [Ar-Pd(L)₂-X]. The stability of these intermediates is highly dependent on the nature of the aryl group, the halide, and the phosphine (B1218219) ligands. While the isolation of the diorganopalladium(II) intermediate [Ar-Pd(L)₂(CH₂-c-C₆H₁₁)] is more challenging due to its propensity to undergo reductive elimination or β-hydride elimination, low-temperature NMR studies can sometimes allow for its direct observation.

Kinetic Analysis and Determination of Rate-Limiting Steps

For many Negishi coupling reactions involving alkylzinc reagents, the rate law is found to be first order in the aryl halide and the palladium catalyst, and zero order in the organozinc reagent at high concentrations. This observation is often consistent with transmetallation or a subsequent step being rate-limiting.

Representative Kinetic Data for a Negishi Coupling Reaction:

| Parameter | Value (Hypothetical) |

| Reaction Order in Aryl Halide | 1 |

| Reaction Order in Catalyst | 1 |

| Reaction Order in this compound | 0 (at high concentrations) |

| Activation Energy (Ea) | 15 - 25 kcal/mol |

| Kinetic Isotope Effect (kH/kD for β-deuterated substrate) | > 1 (if β-hydride elimination is involved in or before the rate-determining step) |

Note: This table presents typical kinetic parameters for Negishi cross-coupling reactions of secondary alkylzinc halides. Specific experimental data for this compound was not found in the reviewed literature.

Kinetic isotope effect (KIE) studies can provide further mechanistic insights. For example, by using a this compound reagent deuterated at the β-position, a primary KIE (kH/kD > 1) would be expected if C-H bond cleavage via β-hydride elimination is part of the rate-determining step. The absence of a significant KIE would suggest that β-hydride elimination is not kinetically significant in the rate-limiting step.

Catalytic Protocols Utilizing Cyclohexylmethylzinc Bromide

Palladium-Catalyzed Reactions with Cyclohexylmethylzinc Bromide

Palladium complexes are widely recognized for their efficiency in catalyzing Negishi cross-coupling reactions, which involve the coupling of organozinc compounds with organic halides. wikipedia.orgorganic-chemistry.org The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. csbsju.edunih.gov

The oxidative addition of an organic halide to a Pd(0) complex initiates the cycle, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. csbsju.edu

In the context of primary alkylzinc reagents like this compound, a significant challenge is the potential for β-hydride elimination from the palladium-alkyl intermediate. However, the neopentyl-like structure of the cyclohexylmethyl group, which lacks β-hydrogens on the carbon adjacent to the metal, significantly suppresses this undesired side reaction. This structural feature makes this compound a favorable substrate for achieving high yields of the desired cross-coupled product.

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions involving alkylzinc reagents. mit.edu Ligands play a key role in modulating the electronic and steric properties of the catalyst, which in turn influences the rates of the elementary steps in the catalytic cycle and can suppress side reactions. mit.edu

For the coupling of primary alkylzinc reagents, bulky and electron-rich phosphine (B1218219) ligands have been shown to be particularly effective. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for the formation of C(sp²)–C(sp³) bonds, while minimizing β-hydride elimination. organic-chemistry.org The development of biarylphosphine ligands, such as CPhos, has enabled efficient Negishi couplings of a wide range of aryl bromides and activated chlorides with secondary alkylzinc halides, a principle that extends to primary reagents like this compound. mit.edunih.gov

| Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| PCyp₃ | 1-bromonaphthalene | n-hexylzinc bromide | 1-hexylnaphthalene | 85 | organic-chemistry.org |

| SPhos | 2-bromotoluene | n-butylzinc bromide | 2-butyltoluene | 92 | uni-muenchen.de |

| CPhos | 4-chloroacetophenone | Isopropylzinc bromide | 4-isopropylacetophenone | 95 | mit.edunih.gov |

This table presents representative data for the palladium-catalyzed cross-coupling of primary and secondary alkylzinc bromides with various aryl halides using different phosphine ligands. The data illustrates the general effectiveness of these ligands in promoting such couplings.

While the standard Negishi coupling proceeds via a Pd(0)/Pd(II) catalytic cycle, some palladium-catalyzed reactions can operate under oxidative conditions. uclm.es In such cases, a terminal oxidant is required to regenerate the active Pd(II) catalyst. However, for the cross-coupling of organozinc reagents, the conventional, non-oxidative pathway is far more common and efficient. The use of oxidative conditions is more prevalent in other types of palladium-catalyzed reactions, such as Heck or C-H activation reactions, and is not a standard protocol for Negishi couplings with reagents like this compound.

Copper-Mediated Catalysis with this compound

Copper catalysts have emerged as a cost-effective and less toxic alternative to palladium for cross-coupling reactions. rsc.org Copper-catalyzed Negishi-type couplings have been developed and show good functional group tolerance. nih.gov

A significant advancement in copper-mediated catalysis has been the development of ligand-free protocols. nih.govsemanticscholar.orgthieme-connect.compsu.edu These reactions, typically using simple copper(I) salts like CuI, can efficiently couple alkyl-, aryl-, and alkynylzinc reagents with heteroaryl iodides. For primary alkylzinc reagents, these reactions can often proceed at room temperature without rearrangement of the alkyl group. nih.govsemanticscholar.orgthieme-connect.compsu.edu This makes ligand-free copper catalysis a potentially attractive method for the application of this compound.

| Alkylzinc Reagent | Aryl Iodide | Product | Yield (%) | Reference |

| n-butylzinc bromide | 2-iodopyridine | 2-butylpyridine | 95 | nih.govsemanticscholar.orgthieme-connect.compsu.edu |

| sec-butylzinc bromide | 3-iodopyridine | 3-sec-butylpyridine | 92 | nih.govsemanticscholar.orgthieme-connect.compsu.edu |

| tert-butylzinc bromide | 4-iodopyridine | 4-tert-butylpyridine | 88 | nih.govsemanticscholar.orgthieme-connect.compsu.edu |

This table showcases the efficiency of ligand-free copper-catalyzed Negishi coupling with various alkylzinc reagents, demonstrating the broad applicability of this methodology.

The presence of additives, particularly lithium chloride (LiCl), can have a profound impact on the efficiency of copper-catalyzed cross-coupling reactions involving organozinc reagents. acs.orgnih.govnsf.govresearchgate.netresearchgate.net LiCl is known to break up organozinc aggregates and form higher-order zincates, which are more nucleophilic and reactive in the transmetalation step. researchgate.net The addition of LiCl can significantly accelerate the rate of zinc insertion into organic halides for the preparation of the organozinc reagent and also enhances the solubility of organozinc species. acs.orgnih.govnsf.govresearchgate.net

Nickel-Catalyzed Transformations

Nickel catalysts offer another powerful alternative for cross-coupling reactions, often providing complementary reactivity to palladium. wikipedia.orgyoutube.com Nickel is particularly effective in coupling unactivated alkyl halides and can be a more economical choice. nih.gov The mechanism of nickel-catalyzed Negishi coupling is generally similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, nickel systems can also involve different oxidation states and may proceed through radical pathways under certain conditions. wikipedia.org The use of specific ligands is also critical in nickel catalysis to control selectivity and prevent side reactions. nih.gov

Exploration of Dual and Multimetallic Catalysis Systems

The field of organometallic cross-coupling has progressively evolved to include sophisticated catalytic systems that employ more than one metal catalyst to achieve unique reactivity, selectivity, and efficiency. The use of dual or multimetallic catalysis in reactions involving organozinc reagents like this compound opens up new avenues for carbon-carbon bond formation that are often not possible with a single catalyst. These systems operate through synergistic or cooperative catalytic cycles, where each metal plays a distinct and crucial role.

The primary advantage of employing a multimetallic system is the ability to combine the orthogonal reactivity of different metals. For instance, in a typical bimetallic system for cross-coupling, one metal catalyst may be responsible for the activation of the electrophilic partner (e.g., an aryl halide), while a second metal catalyst facilitates the transmetalation with the organozinc reagent. This division of labor can lead to enhanced reaction rates, broader substrate scope, and improved functional group tolerance.

A prominent example of a dual catalytic system relevant to the reactivity of alkylzinc halides involves the synergistic use of nickel (Ni) and palladium (Pd) catalysts. In such systems, it is proposed that the nickel catalyst preferentially activates the alkylzinc reagent, while the palladium catalyst activates the aryl or vinyl halide. The subsequent transmetalation between the two activated metal complexes is often the key step that leads to the formation of the cross-coupled product. This approach can be particularly effective in overcoming the challenges associated with the cross-coupling of sp³-hybridized organozinc reagents, such as β-hydride elimination.

Cobalt-catalyzed systems have also emerged as a cost-effective and efficient alternative for the cross-coupling of alkylzinc reagents. nih.gov While often employed as a single catalyst, the principles of its reactivity can be extended to multimetallic systems. Cobalt catalysts can effectively couple primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides. nih.gov The mechanism is thought to involve a Co(I)/Co(III) cycle, and the inclusion of a second metal could potentially modulate the redox properties of the cobalt center or assist in the activation of the coupling partners.

Detailed research into these multimetallic systems has provided insights into the reaction mechanisms and the specific roles of each metallic component. For instance, studies on Ni/Pd-catalyzed cross-Ullman reactions have shown that the selectivity arises from the orthogonal reactivity of the two catalysts and the relative stabilities of the arylmetal intermediates. nih.gov While (dppp)Pd reacts preferentially with aryl triflates to form a stable intermediate, (bpy)Ni reacts preferentially with aryl bromides to generate a more transient and reactive species. nih.gov The subsequent transmetalation between these intermediates leads to the desired cross-coupled product with high selectivity, minimizing the formation of homocoupled byproducts. nih.gov

While specific data on this compound in dual and multimetallic catalysis is not extensively documented, the behavior of analogous primary alkylzinc halides in these systems provides a strong indication of its potential reactivity. The following table summarizes representative findings from studies on dual- and mono-metallic (with potential for dual catalysis) systems with similar alkylzinc reagents.

| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |

| (2-(1,3-dioxan-2-yl)ethyl)zinc chloride | 6-chloronicotinonitrile | 10% CoCl₂, 20% 2,2'-bipyridine | 2-(1,3-dioxan-2-yl)ethyl)-6-cyanoniconitrile | 85 | nih.gov |

| (3-phenylpropyl)zinc chloride | 6-bromonicotinonitrile | 10% CoCl₂, 20% 2,2'-bipyridine | 6-(3-phenylpropyl)nicotinonitrile | 88 | nih.gov |

| n-butylzinc bromide | 1-bromo-3-phenylpropane | Pd₂(dba)₃ / IPr·HCl | 1-phenylheptane | 75-85 | nih.gov |

| Isopropylzinc bromide | 4-iodoanisole | Ni(cod)₂ / terpyridine | 4-isopropylanisole | 92 | organic-chemistry.org |

Theoretical and Computational Chemistry Studies of Cyclohexylmethylzinc Bromide Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational investigations of organozinc reagents. researchgate.net These methods provide a detailed understanding of the electronic structure, bonding, and energetics of molecules. For a compound like cyclohexylmethylzinc bromide, DFT can be employed to determine its optimized geometry, vibrational frequencies, and the nature of the carbon-zinc bond.

DFT studies on similar alkylzinc halides have revealed important aspects of their structure. For instance, calculations can elucidate the degree of aggregation of the organozinc reagent in different solvents, which is crucial for understanding its reactivity. The interaction with solvent molecules, such as tetrahydrofuran (B95107) (THF), can be explicitly modeled to understand the solvation states and their influence on the reagent's stability and reactivity. chemrxiv.orgchemrxiv.org

Table 1: Representative Parameters for DFT Calculations on Organozinc Systems

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06, PBE0 | To approximate the exchange-correlation energy. |

| Basis Set | 6-31G(d), def2-SVP, def2-TZVP | To describe the atomic orbitals of the constituent atoms. mdpi.com |

| Solvent Model | PCM, SMD (implicit) or explicit solvent molecules | To account for the effect of the solvent on the system's properties. |

| Calculation Type | Geometry Optimization, Frequency Calculation | To find the minimum energy structure and confirm it as a true minimum. |

This table presents typical parameters used in DFT calculations for organozinc compounds, which would be applicable to the study of this compound.

Computational Modeling of Reaction Pathways and Transition State Structures

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving organozinc reagents. This allows for the detailed investigation of reaction pathways and the characterization of transition state structures. For this compound, this would involve modeling its participation in reactions such as the Negishi cross-coupling or addition to carbonyl compounds. rsc.orgwikipedia.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This helps in identifying the rate-determining step and understanding the factors that control the reaction's feasibility and speed. For example, in the Negishi coupling, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the palladium catalyst and the ligands. nih.govmit.edu

Table 2: Hypothetical Energy Profile for a Reaction Step of an Alkylzinc Halide

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., Alkylzinc halide + Aryl halide + Catalyst) |

| Pre-reaction Complex | -5.2 | Formation of a complex before the transition state. |

| Transition State (TS) | +15.8 | The highest energy point along the reaction coordinate for this step. |

| Intermediate | -10.1 | A stable species formed after the transition state. |

| Products | -25.6 | The final products of this reaction step. |

This table provides a hypothetical, yet representative, energy profile for a single step in a reaction involving an organozinc halide, illustrating the type of data obtained from computational modeling of reaction pathways.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant application of computational chemistry is the prediction of chemical reactivity and selectivity. For this compound, theoretical models can be used to predict how it will react with various substrates and why certain products are favored over others.

Reactivity: Computational models can explain the observed reactivity of organozinc compounds by analyzing their electronic properties, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO).

Regioselectivity: In reactions with substrates that have multiple reactive sites, computational methods can predict which site is more likely to be attacked by the organozinc reagent. This is often achieved by comparing the activation energies for the different possible reaction pathways.

Stereoselectivity: For reactions that can produce different stereoisomers, computational chemistry can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred pathway leading to the major stereoisomer can be identified. Studies on other chiral organozinc reagents have successfully used these methods to explain and predict high levels of enantioselectivity. nih.gov

Computational Characterization of Reaction Intermediates

The transient and often highly reactive nature of reaction intermediates makes their experimental characterization challenging. Computational chemistry provides a powerful means to study these elusive species. For reactions involving this compound, computational methods can be used to determine the structure, stability, and electronic properties of intermediates.

Ab initio molecular dynamics (AIMD) simulations, for example, can be used to study the dynamic behavior of organozinc reagents in solution, revealing the existence of various solvated species and aggregates that can act as reaction intermediates. researchgate.netresearchgate.net These simulations provide a more realistic picture of the species present in the reaction mixture than static calculations on isolated molecules. acs.org

Table 3: Types of Reaction Intermediates in Organozinc Chemistry Computationally Characterized

| Intermediate Type | Description | Computational Methods Used for Characterization |

| Solvated Monomers | The organozinc reagent coordinated to one or more solvent molecules. | DFT, AIMD |

| Dimeric and Oligomeric Aggregates | Aggregates of the organozinc reagent, which can have different reactivity compared to the monomer. | DFT |

| Pre-reaction Complexes | The complex formed between the organozinc reagent and the substrate before the chemical transformation occurs. | DFT |

| Transmetalation Intermediates | In catalyzed reactions, the species formed during the transfer of the organic group from zinc to the catalyst. | DFT |

This table summarizes the common types of reaction intermediates in organozinc chemistry that can be characterized using computational methods, and which would be relevant in the study of this compound reactions.

Future Research Directions and Emerging Trends

Innovations in Synthetic Methods for Cyclohexylmethylzinc Bromide and Analogues

The preparation of organozinc reagents is a cornerstone of their application. While the direct insertion of zinc into organic halides is a common method, research continues to seek milder, more efficient, and functional-group-tolerant synthetic routes.

Future innovations are likely to focus on:

Activation of Zinc Metal : The reactivity of zinc metal is crucial for the efficient synthesis of organozinc reagents. wikipedia.org Methods using "Rieke Zinc," produced by reducing ZnCl₂ with potassium, have proven effective for various substrates. wikipedia.org Further research into novel methods for zinc activation, potentially using other reducing agents or physical methods like sonication or mechanochemistry, could lead to more rapid and scalable syntheses of this compound. The use of additives like lithium chloride (LiCl) has been shown to significantly accelerate the formation of organozinc reagents by facilitating the removal of the product from the zinc surface, a principle that can be further optimized. nih.govorganic-chemistry.org

Novel Precursors : Beyond the typical bromides and iodides, research may explore the use of other precursors. For instance, methods to generate organozinc species from alcohols, alkenes, or even C-H bonds would represent a significant advancement in synthetic efficiency and atom economy.

Solid-State Reagents : The development of stable, solid-state forms of organozinc reagents, such as organozinc pivalates, offers advantages in handling and storage. orgsyn.org Exploring the synthesis of a solid, air- and moisture-stable analogue of this compound could greatly enhance its practicality and accessibility for a broader range of applications. orgsyn.org

Table 1: Comparison of Synthetic Preparation Methods for Organozinc Reagents

| Method | Description | Advantages | Potential Future Innovations for this compound |

| Direct Insertion (Standard) | Reaction of cyclohexylmethyl bromide with zinc metal. | Straightforward, common procedure. | Optimization through novel zinc activation techniques. |

| Rieke Zinc Protocol | Uses highly activated zinc powder (e.g., from reduction of ZnCl₂). wikipedia.org | High reactivity, allows use of less reactive halides. sigmaaldrich.com | Tailoring activator properties for specific functional group tolerance. |

| Knochel Protocol (LiCl mediated) | Direct insertion of zinc in the presence of LiCl. organic-chemistry.org | High yields, mild conditions, broad functional group tolerance. organic-chemistry.org | Exploring other salt additives to fine-tune reactivity and solubility. |

| Transmetalation | Exchange reaction from a pre-formed organometallic (e.g., Grignard or organolithium) with a zinc salt. | Access to reagents not available by direct insertion. | Development of more benign transmetalation partners. |

Expansion of Reaction Scope and Substrate Diversity

This compound is primarily known for its role in Negishi cross-coupling reactions. nih.gov Future research will undoubtedly focus on expanding its reactivity profile to include a wider array of coupling partners and reaction types.

Key areas for expansion include:

Cross-Coupling Reactions : While Negishi coupling is well-established, there is scope to broaden the range of electrophiles. This includes exploring reactions with traditionally challenging partners like alkyl halides (for C(sp³)–C(sp³) bond formation), fluoroalkylamines, and various heterocyclic systems. acs.orgcore.ac.uk The development of new catalyst systems, perhaps based on earth-abundant metals like iron or cobalt, could provide alternative and more sustainable pathways for these couplings. researchgate.net

Conjugate Addition Reactions : The 1,4-addition (Michael addition) of organozinc reagents to α,β-unsaturated compounds is a powerful C-C bond-forming reaction. sigmaaldrich.com Optimizing conditions for the efficient conjugate addition of this compound to a diverse range of Michael acceptors would be a valuable addition to its synthetic repertoire.

Tandem Reactions : Designing tandem or cascade reactions that utilize this compound can rapidly build molecular complexity from simple starting materials. rsc.orgresearchgate.net Such processes, where multiple bonds are formed in a single operation, are highly efficient and align with the principles of green chemistry. rsc.org

Advancements in Asymmetric Catalysis with this compound

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. While the catalytic enantioselective addition of diorganozincs to aldehydes is well-studied, applying these principles to organozinc halides like this compound in cross-coupling reactions is an emerging frontier.

Future advancements are expected in:

Enantioselective Cross-Coupling : Research into nickel-catalyzed asymmetric cross-couplings of secondary electrophiles with organozinc reagents has shown promise. nih.gov A key future direction will be to develop chiral ligand systems that can effectively induce enantioselectivity in reactions involving primary alkylzinc reagents like this compound with racemic secondary electrophiles. This would provide a stereoconvergent route to valuable chiral products.

New Chiral Ligands : The success of asymmetric catalysis hinges on the design of the chiral ligand. While ligands like pybox and various oxazolines have been explored, there is a continuous need for new, readily accessible, and more effective ligand scaffolds. nih.gov The development of ligands tailored specifically for zinc-based reactions could lead to breakthroughs in enantioselectivity.

Catalytic Dearomatization : The asymmetric addition of nucleophiles to pyridinium salts is a powerful method for creating enantioenriched piperidines, which are common motifs in bioactive molecules. acs.org Developing catalytic systems that enable this compound to act as a nucleophile in such dearomatization reactions would open new avenues in heterocyclic chemistry. acs.org

Strategic Applications in the Synthesis of Biologically Active Molecules and Advanced Materials

The true measure of a reagent's utility lies in its application to the synthesis of functional molecules. This compound has already been utilized in the synthesis of inhibitors for Wip1 phosphatase, demonstrating its potential in medicinal chemistry. nih.gov

Future strategic applications will likely target:

Natural Product Synthesis : The structural complexity of natural products provides a rigorous testing ground for new synthetic methods. The functional group tolerance of organozinc reagents makes this compound an attractive tool for key bond formations in the total synthesis of complex, biologically active natural products. organicreactions.org

Pharmaceuticals : Building on its initial use in synthesizing enzyme inhibitors, this compound can be applied to create libraries of compounds for drug discovery programs. nih.govnih.gov Its ability to introduce the cyclohexylmethyl moiety, a common lipophilic group in drug candidates, is particularly valuable.

Advanced Materials : Organometallic reagents are instrumental in the synthesis of polymers and materials with specific electronic or physical properties. researchgate.net Research could explore the incorporation of the cyclohexylmethyl group into conjugated polymers or other advanced materials to tune their solubility, morphology, and performance.

Table 2: Potential Applications of this compound

| Application Area | Specific Target | Rationale for Use |

| Medicinal Chemistry | Enzyme Inhibitors, GPCR Ligands | Introduction of the cyclohexylmethyl group, which can enhance binding affinity and pharmacokinetic properties. nih.gov |

| Natural Product Synthesis | Complex Terpenoids, Alkaloids | Mild and functional-group-tolerant C-C bond formation at key synthetic stages. organicreactions.org |

| Materials Science | Organic Semiconductors, Specialty Polymers | Modification of polymer backbones to control solubility and solid-state packing. researchgate.net |

Integration of Green Chemistry Principles in Organozinc Reactions

Modern chemical synthesis places a strong emphasis on sustainability. Applying the principles of green chemistry to reactions involving this compound is a critical area for future research. organic-chemistry.orgftloscience.com

Key areas for integration include:

Safer Solvents : Traditional syntheses often use ethereal solvents like THF. Research into performing organozinc reactions in more environmentally benign solvents, such as bio-based solvents, deep eutectic solvents, or even water (using micellar technology), is a major goal. nih.gov

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. youtube.com Catalytic processes and tandem reactions are particularly effective in this regard. ftloscience.com The use of catalytic reagents over stoichiometric ones is a key strategy. organic-chemistry.org

Application of Advanced Analytical Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is essential for process optimization and the rational design of new reactions. The heterogeneous nature of organozinc formation and the complex solution behavior of the reagents present analytical challenges.

Future research will benefit from:

In-Situ Spectroscopy : Techniques like NMR and IR spectroscopy, when applied under reaction conditions, can provide real-time information about the formation of intermediates and the progress of the reaction.

Advanced Microscopy and Spectroscopy : Novel techniques like single-particle fluorescence microscopy have been used to visualize the formation of organozinc intermediates on the surface of zinc metal. nih.govescholarship.orgnih.gov This provides unprecedented insight into the oxidative-addition-solubilization sequence. nih.gov Furthermore, X-ray Absorption Spectroscopy (XAS), combined with computational modeling, can elucidate the precise structure and solvation state of organozinc reagents in solution, which is critical for understanding their reactivity. chemrxiv.orgchemrxiv.orgchemrxiv.org

Computational Chemistry : Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, predicting transition states, and understanding the role of solvents and additives. chemrxiv.org A combined experimental and computational approach will be crucial for unraveling the complex mechanisms of reactions involving this compound.

Development of Flow Chemistry and Automated Synthesis Protocols

Transitioning chemical synthesis from traditional batch processes to continuous flow and automated systems offers significant advantages in terms of safety, scalability, and efficiency.

Emerging trends in this area include:

Continuous Flow Synthesis : The synthesis of organozinc reagents can be performed in continuous flow reactors, where reagents are pumped through a heated bed of zinc metal. fraunhofer.deresearchgate.net This approach allows for precise control over reaction parameters (temperature, residence time), improves safety by minimizing the amount of reactive intermediate present at any given time, and facilitates scalable production. fraunhofer.deresearchgate.netacs.org

Automated High-Throughput Experimentation (HTE) : Automated platforms can perform hundreds of reactions per day, enabling the rapid screening of reaction conditions (catalysts, ligands, solvents, additives) to find the optimal parameters for a given transformation. youtube.com Applying HTE to reactions of this compound will accelerate the discovery of new applications and the optimization of existing ones. youtube.com

Integrated Synthesis and Purification : Future systems may integrate the continuous flow synthesis of this compound directly with subsequent reaction and purification steps, creating a fully automated "synthesis machine" for the on-demand production of target molecules. springernature.com

Q & A

Q. What are the recommended safety protocols for handling cyclohexylmethylzinc bromide in laboratory settings?

this compound, as an organozinc reagent, requires stringent safety measures due to its pyrophoric nature and sensitivity to moisture. Key protocols include:

- Use of inert atmospheres (argon/nitrogen) via Schlenk lines or gloveboxes to prevent unintended reactions .

- Grounding equipment to avoid static discharge, as the compound is highly flammable .

- Immediate neutralization of spills with dry sand or specialized adsorbents, followed by disposal under inert conditions .

- Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and face shields .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via transmetalation or direct insertion:

- Transmetalation : Reacting cyclohexylmethylmagnesium bromide with ZnBr₂ in anhydrous THF at low temperatures (−78°C) to avoid side reactions .

- Direct Zinc Insertion : Cyclohexylmethyl bromide is treated with activated zinc dust in a polar aprotic solvent (e.g., DMF) under inert conditions. Reaction progress is monitored by GC-MS or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : , , and NMR to confirm structure and assess purity .

- Titration : Quantitative analysis of active zinc content using iodometric titration .

- Elemental Analysis : Combustion analysis for C, H, and Br to verify stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

Optimization involves:

- Design of Experiments (DoE) : Multivariate analysis to evaluate temperature, solvent polarity, and catalyst loading effects on yield .

- In Situ Monitoring : FT-IR or Raman spectroscopy to track intermediate formation and reaction kinetics .

- Catalyst Screening : Testing palladium (e.g., Pd(PPh₃)₄) or nickel catalysts (e.g., NiCl₂(dppe)) for efficiency in Negishi couplings .

Q. What strategies resolve contradictions in reactivity data for this compound under varying moisture levels?

Discrepancies arise from trace water content, which hydrolyzes the reagent. Solutions include:

Q. How does this compound’s stability impact its application in multi-step syntheses?

Instability due to Zn–C bond lability necessitates:

- Low-Temperature Storage : Maintain at −20°C under argon to prevent decomposition .

- In Situ Generation : Prepare the reagent immediately before use to minimize degradation .

- Stabilizer Additives : Introduce ligands like TMEDA or DABCO to enhance shelf life .

Q. What mechanistic insights explain this compound’s selectivity in stereoselective alkylation?

Selectivity is influenced by:

- Steric Effects : The cyclohexyl group directs nucleophilic attack to less hindered positions .

- Solvent Coordination : Polar solvents (e.g., DMF) stabilize transition states, altering regioselectivity .

- Zincate Formation : Adducts with LiBr or MgBr₂ can modulate reactivity pathways .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported solubility profiles of this compound?

- Reproducibility Checks : Validate literature data using standardized solvent purity grades (e.g., HPLC-grade THF) .

- High-Throughput Screening : Test solubility across solvent libraries to identify outliers .

- X-ray Crystallography : Resolve structural ambiguities that may affect solubility predictions .

Methodological Resources

- Safety Protocols : Refer to SDS for (Bromomethyl)cyclohexane (precursor) for analogous handling guidelines .

- Synthetic Procedures : Adapt transmetalation methods from phenylzinc bromide literature .

- Analytical Validation : Cross-reference capillary electrophoresis and NMR methodologies from bromide separation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.